2,3-dihydro-1H-indene-4-carboxamide

Beschreibung

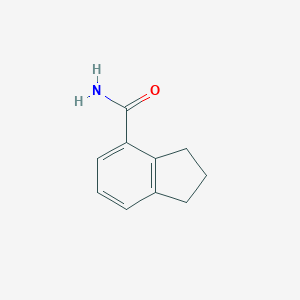

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-indene-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c11-10(12)9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZZHYZJJLFSKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623684 | |

| Record name | 2,3-Dihydro-1H-indene-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103205-13-6 | |

| Record name | 2,3-Dihydro-1H-indene-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2,3 Dihydro 1h Indene 4 Carboxamide

Retrosynthetic Analysis of 2,3-dihydro-1H-indene-4-carboxamide

Further deconstruction of the 2,3-dihydro-1H-indene-4-carboxylic acid scaffold points to two main approaches. The first involves the formation of the dihydroindene ring system first, followed by the introduction of the carboxylic acid group at the C4 position. The second approach involves starting with a benzene (B151609) ring already bearing the precursor to the carboxylic acid and then constructing the five-membered ring. A common strategy for forming the dihydroindene core is the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid derivative to form an indanone, which can then be further modified. nih.govrsc.orgnih.gov This indanone intermediate allows for manipulation of the carbonyl group and subsequent functionalization of the aromatic ring.

Precursor Synthesis and Intermediate Derivatization

The synthesis of this compound is achieved through the careful construction of its precursors and the strategic derivatization of intermediates.

Synthesis of Dihydroindene Scaffolds

The creation of the dihydroindene core is a foundational step in the synthesis, with several established methods available for its construction.

A prevalent and effective method for constructing the indanone precursor to the dihydroindene system is the intramolecular Friedel-Crafts acylation. rsc.org This reaction typically involves the cyclization of 3-arylpropionic acids or their corresponding acyl chlorides. nih.govnih.gov While using acyl chlorides is common, the direct cyclization of carboxylic acids is considered a greener approach as it avoids the generation of corrosive byproducts. nih.gov The reaction can be catalyzed by strong acids, Lewis acids like aluminum chloride or niobium pentachloride, or promoted by non-conventional energy sources such as microwaves and ultrasound. nih.govresearchgate.net

Other notable methods for forming the indene (B144670) or indanone skeleton include:

Nazarov Cyclization: This 4π-electrocyclization of divinyl ketones is a powerful tool for creating five-membered rings, including indanones. researchgate.net

Palladium-Catalyzed Cyclizations: Various palladium-catalyzed reactions, such as the intramolecular C-H alkylation of arenes with alkyl halides, can be used to form the indane ring. organic-chemistry.org

Radical Reactions: The reaction of benzyl (B1604629) radicals with acetylene (B1199291) under combustion-like conditions has been shown to form indene, highlighting a potential pathway from simple precursors. osti.gov

With the dihydroindene (or indanone) scaffold established, the next critical step is the introduction of a functional group at the C4 position that can be converted into a carboxamide. The alkyl portion of the dihydroindene ring directs electrophilic aromatic substitution to the C4 and C7 positions.

Common functionalization strategies include:

Friedel-Crafts Acylation/Formylation: Direct acylation or formylation of the dihydroindene ring can install a ketone or aldehyde at the C4 position, which can then be oxidized to a carboxylic acid.

Halogenation followed by Cyanation: Bromination or iodination at the C4 position, followed by a palladium-catalyzed cyanation reaction, introduces a nitrile group (-CN). This nitrile can then be hydrolyzed to the desired carboxylic acid or directly to the amide. For instance, 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile is a known precursor that can be synthesized from 3-(2-cyanophenyl)propanoic acid. chemicalbook.com

Directed Ortho-Metalation: If a suitable directing group is present on the aromatic ring from the start, it can be used to direct lithiation or other metalation specifically to the C4 position, allowing for the introduction of a carboxyl group via reaction with CO₂.

Recent advancements in C-H activation, often employing palladium catalysis, have provided powerful tools for the late-stage functionalization of indoles and related heterocycles at the C4 position, and these principles can be extended to indane systems. rsc.org

Introduction of Carboxamide Moiety

The final transformation in the synthetic sequence is the formation of the amide group.

The most common and direct route to this compound is from its corresponding carboxylic acid, 2,3-dihydro-1H-indene-4-carboxylic acid. nih.govuni.lu This transformation can be accomplished through several methods:

Acyl Halide Formation: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.it The resulting acyl chloride readily reacts with ammonia (B1221849) to yield the primary amide. khanacademy.org To drive the reaction to completion, a base is often added to neutralize the HCl byproduct. khanacademy.org

Peptide Coupling Reagents: A milder and often more efficient method involves the use of peptide coupling reagents. hepatochem.com These reagents activate the carboxylic acid in situ to form a highly reactive intermediate that is then attacked by ammonia. fishersci.it This approach avoids the harsh conditions of acyl chloride formation. nih.gov

The following table summarizes common coupling reagents and methods for this conversion:

| Precursor | Reagents | Method Description |

| 2,3-dihydro-1H-indene-4-carboxylic acid | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, then Ammonia (NH₃) | Two-step process involving the formation of a reactive acyl chloride intermediate, which is then displaced by ammonia. fishersci.it |

| 2,3-dihydro-1H-indene-4-carboxylic acid | EDC, HOBt, Ammonia (NH₃) | EDC activates the carboxylic acid, and HOBt is often added as an auxiliary nucleophile to form an active ester, minimizing side reactions and racemization before the addition of ammonia. nih.govpeptide.com |

| 2,3-dihydro-1H-indene-4-carboxylic acid | DCC, Ammonia (NH₃) | DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which then reacts with ammonia. The dicyclohexylurea byproduct precipitates, driving the reaction. fishersci.ityoutube.com |

| 2,3-dihydro-1H-indene-4-carboxylic acid | Ammonium (B1175870) Carbonate, Heat | The carboxylic acid is mixed with ammonium carbonate to form the ammonium salt, which upon heating, dehydrates to form the amide. libretexts.org |

From Nitrile Precursors

The conversion of a nitrile group to a primary amide is a fundamental transformation in organic synthesis and represents a direct route to this compound from its corresponding nitrile precursor, 2,3-dihydro-1H-indene-4-carbonitrile. This hydrolysis can be achieved under various conditions, ranging from harsh acidic or basic environments to milder, more selective methods.

Traditional methods involve heating the nitrile with an aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH). chemguide.co.uk Under acidic conditions, the nitrile is protonated, rendering the carbon atom more susceptible to nucleophilic attack by water. Subsequent tautomerization and proton transfer steps lead to the amide. In basic hydrolysis, the hydroxide (B78521) ion directly attacks the nitrile carbon, and the resulting intermediate is protonated by water to yield the amide. However, a significant challenge with these methods is the potential for over-hydrolysis of the resulting amide to the corresponding carboxylic acid, which can make it difficult to obtain high yields of the desired carboxamide. commonorganicchemistry.com

To circumvent the issue of over-hydrolysis and improve selectivity, milder reagents have been developed. One effective method involves the use of alkaline hydrogen peroxide, often utilizing Urea-Hydrogen Peroxide (UHP) as a solid, stable source of H₂O₂. commonorganicchemistry.com Another approach employs potassium hydroxide in tert-butyl alcohol, which provides a simple and effective means of converting nitriles to amides. acs.org More advanced, water-free methods have also been explored, such as the use of acetaldoxime (B92144) as a water surrogate in the presence of a Wilkinson's catalyst (RhCl(PPh₃)₃), which allows for the selective hydrolysis of nitriles to amides under neutral conditions and with broad functional group tolerance. orgsyn.org

Table 1: Comparison of General Methods for Nitrile Hydrolysis

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid Hydrolysis | Dilute HCl or H₂SO₄ | Heat (reflux) | Readily available reagents | Risk of over-hydrolysis to carboxylic acid; harsh conditions. chemguide.co.uk |

| Base Hydrolysis | NaOH or KOH in aqueous alcohol | Mild heating | Common laboratory reagents | Careful monitoring required to prevent over-hydrolysis. commonorganicchemistry.com |

| Peroxide Method | Alkaline H₂O₂ (e.g., UHP) | Mild | High selectivity for the amide | Reagent stability can be a concern. commonorganicchemistry.com |

| KOH/t-BuOH | Potassium hydroxide in tert-butyl alcohol | Varies | Simple procedure, good for some substrates | Substrate scope may be limited. acs.org |

Stereoselective Synthesis Approaches

The development of stereoselective methods is crucial when the target molecule possesses chiral centers, as is often the case for biologically active compounds.

Biocatalysis offers a powerful tool for stereoselective synthesis due to the high enantioselectivity of enzymes. While direct enzymatic synthesis of this compound has not been extensively reported, enzymatic methods have been successfully employed in the synthesis of chiral precursors. For instance, the stereoselective synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, a key intermediate, has been achieved using transaminase enzymes. This process involves the amination of 4-cyanoindanone, yielding the enantiomerically pure (S)-amine with high chiral purity. The subsequent hydrolysis of the nitrile group in this chiral intermediate would provide a route to the corresponding enantiopure (S)-2,3-dihydro-1H-indene-4-carboxamide. This enzymatic approach presents a significant advantage over chemical methods by achieving high enantioselectivity in a single step.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be removed and ideally recovered. Common chiral auxiliaries include Evans oxazolidinones and camphor-derived sultams. rsc.org

In the context of synthesizing chiral derivatives of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective introduction of substituents on the indane ring. For example, an achiral indene derivative could be functionalized with a chiral auxiliary, followed by a diastereoselective reaction such as alkylation or a Diels-Alder reaction. Subsequent removal of the auxiliary would yield an enantiomerically enriched substituted indane, which could then be converted to the target carboxamide. While specific applications of this strategy for this compound are not widely documented, the principles of chiral auxiliary-mediated synthesis are well-established and represent a viable strategy for accessing chiral analogues. rsc.org

Total Synthesis Strategies for Substituted this compound Analogues

The indane scaffold is a privileged structure in medicinal chemistry, and various total synthesis strategies have been developed to access substituted analogues. researchgate.net Indane-carboxamide derivatives, in particular, have been identified as potent calcitonin gene-related peptide (CGRP) receptor antagonists. researchgate.net

Synthetic strategies often begin with the construction of a substituted indanone core. For example, substituted phenylpropanoic acids can undergo intramolecular Friedel-Crafts acylation to form the corresponding indanones. These indanones can then be subjected to a variety of transformations to introduce further diversity. For instance, aldol (B89426) condensation of an indanone with a substituted benzaldehyde, followed by reduction, can introduce a substituted benzyl group. The functional groups on the indane ring or the introduced substituents can then be manipulated to arrive at the desired analogue. The final step would typically involve the introduction or modification of the C4-substituent to form the carboxamide group, often via a nitrile intermediate. nih.gov

Table 2: General Synthetic Approach to Substituted Indane Analogues

| Step | Reaction | Purpose |

|---|---|---|

| 1 | Friedel-Crafts Acylation | Formation of the core indanone ring from a phenylpropanoic acid precursor. |

| 2 | Aldol Condensation/Reduction | Introduction of substituents on the cyclopentane (B165970) ring of the indane core. |

| 3 | Functional Group Interconversion | Modification of existing functional groups to build complexity. |

Reaction Conditions and Optimization Strategies

The optimization of reaction conditions is critical for maximizing yield, purity, and efficiency in the synthesis of this compound.

The choice of solvent and reaction temperature can have a profound impact on the outcome of a chemical transformation. In the context of synthesizing amides from nitriles, these parameters are crucial for controlling the rate of reaction and minimizing side reactions, such as the hydrolysis of the amide product to a carboxylic acid.

For nitrile hydrolysis, the solvent system must be capable of dissolving the reactants and facilitating the interaction between the nitrile and the hydrolyzing agent. In some cases, alcoholic solvents like methanol (B129727) or ethanol (B145695) have been found to be effective. For example, in certain reactions, methanol has been identified as the solvent of choice, allowing the reaction to proceed at a relatively low temperature of 30°C with excellent yield. The temperature must be carefully controlled; while higher temperatures can increase the reaction rate, they can also promote the undesirable over-hydrolysis of the amide. Therefore, optimization studies are often necessary to find the ideal balance between reaction rate and selectivity for a specific substrate and reaction system. orgsyn.org

Catalytic Systems and Reagent Selection

The conversion of the nitrile intermediate, 2,3-dihydro-1H-indene-4-carbonitrile, to this compound is a critical step that relies on the selective hydrolysis of the nitrile group. The primary challenge is to prevent the over-hydrolysis of the desired amide to the corresponding carboxylic acid. stackexchange.comresearchgate.netmdpi.com To achieve this, various catalytic systems and reagents have been developed, with a significant focus on transition metal catalysts and controlled reaction conditions.

Ruthenium-Based Catalysts:

Ruthenium complexes have emerged as highly effective catalysts for the selective hydration of nitriles to amides. researchgate.netorganic-chemistry.org These catalysts often operate under neutral or mild conditions, which is crucial for preventing the formation of the carboxylic acid byproduct. For instance, ruthenium hydroxide supported on alumina (B75360) (Ru(OH)ₓ/Al₂O₃) has been shown to be an efficient and recyclable heterogeneous catalyst for the hydration of various nitriles in water. organic-chemistry.org Another notable system is the air-stable, water-soluble complex [RuCl₂(PTA)₄] (PTA = 1,3,5-triaza-7-phosphaadamantane), which demonstrates high activity for nitrile hydration in aqueous media at elevated temperatures. researchgate.netrsc.orggoogle.comrsc.org The activity of this catalyst can be comparable to an in-situ generated system from RuCl₃·3H₂O and PTA. researchgate.net

The table below summarizes the performance of various ruthenium-based catalysts in the hydration of analogous aromatic nitriles.

| Catalyst | Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Ru(OH)ₓ/Al₂O₃ | Benzonitrile | - | Water | 180 | 6 | 99 (Yield) | organic-chemistry.org |

| [RuCl₂(PTA)₄] | Benzonitrile | 5 | Water | 100 | 7 | >99 (Conversion) | researchgate.netgoogle.com |

| RuCl₃·3H₂O + 6 PTA | Benzonitrile | 5 | Water | 100 | 7 | >99 (Conversion) | researchgate.net |

| Ru pincer complex | 4-Cyanobenzonitrile | 3 | tBuOH | RT | 24 | >99 (Yield) |

Acid and Base-Catalyzed Hydrolysis:

Traditional methods for nitrile hydrolysis involve the use of strong acids or bases. researchgate.net Acid-catalyzed hydrolysis, often using reagents like a mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄), can selectively convert nitriles to amides. nih.gov However, these conditions can be harsh and may not be suitable for substrates with sensitive functional groups.

Base-catalyzed hydrolysis, for example using sodium hydroxide (NaOH), can also be employed. rsc.org Careful control of reaction conditions such as temperature and reaction time is crucial to favor the formation of the amide over the carboxylate salt. stackexchange.com The use of alkaline hydrogen peroxide is another mild method for converting nitriles to amides. stackexchange.com

Yield Enhancement and Side Product Mitigation

The primary side product in the synthesis of this compound is the corresponding carboxylic acid, 2,3-dihydro-1H-indene-4-carboxylic acid, formed from the over-hydrolysis of the amide. stackexchange.comresearchgate.net Several strategies can be employed to enhance the yield of the desired amide and mitigate the formation of this side product.

Selective Catalysis: The use of catalysts that are highly selective for the hydration of the nitrile to the amide is the most effective approach. As discussed, ruthenium-based catalysts are particularly noteworthy for this purpose. researchgate.netorganic-chemistry.org

Controlled Reaction Conditions: Careful control of reaction parameters is essential, especially in traditional acid or base-catalyzed systems. Milder conditions, such as lower temperatures and shorter reaction times, can help to stop the reaction at the amide stage. stackexchange.commdpi.com

pH Control: The hydrolysis of nitriles is pH-dependent. Operating in a near-neutral or mildly basic pH range can favor the formation of the amide. stackexchange.com

Indirect Hydration: The use of reagent systems like TFA-H₂SO₄ facilitates an indirect acid-catalyzed hydration, which can offer high selectivity for the amide. nih.gov

The precursor to the target carboxamide, 4-cyano-1-indanone, is often synthesized via an intramolecular Friedel-Crafts acylation of a suitable cyanophenylpropanoic acid derivative. masterorganicchemistry.comprinceton.edu The choice of catalyst and solvent in this step is critical to maximize the yield and regioselectivity. For instance, the use of nitromethane (B149229) as a solvent in certain Friedel-Crafts acylations has been shown to provide high selectivity for the desired regioisomer.

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of this compound, green chemistry principles can be applied, particularly in the nitrile hydrolysis step.

Use of Water as a Solvent:

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Several catalytic systems for nitrile hydration have been developed to operate efficiently in water. The aforementioned Ru(OH)ₓ/Al₂O₃ and [RuCl₂(PTA)₄] catalysts are excellent examples of systems that perform well in aqueous media, eliminating the need for volatile organic solvents. researchgate.netorganic-chemistry.orgrsc.org

Recyclable Catalysts:

The development of heterogeneous or water-soluble homogeneous catalysts that can be easily separated from the reaction mixture and reused is a key aspect of green chemistry. The Ru(OH)ₓ/Al₂O₃ catalyst can be recovered by simple filtration, and the [RuCl₂(PTA)₄] catalyst, being water-soluble, can be separated from the organic product by extraction and reused multiple times without a significant loss of activity. organic-chemistry.orgrsc.orgrsc.org

Alternative Energy Sources:

For the synthesis of the indanone precursor, non-conventional energy sources like microwave irradiation and high-intensity ultrasound have been explored to promote the intramolecular Friedel-Crafts acylation. These methods can lead to shorter reaction times and potentially reduce energy consumption compared to conventional heating.

The table below highlights some green catalytic systems for the hydration of aromatic nitriles.

| Catalyst | Substrate | Solvent | Key Green Feature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ru(OH)ₓ/Al₂O₃ | Various aromatic nitriles | Water | Heterogeneous, recyclable catalyst | High | organic-chemistry.org |

| [RuCl₂(PTA)₄] | Various aromatic nitriles | Water | Water-soluble, recyclable catalyst | up to >99 | researchgate.netrsc.orgrsc.org |

| Water extract of pomelo peel ash (WEPPA) | Various benzonitriles | WEPPA | Bio-based solvent, metal-free | 41-96 | mdpi.com |

| Supported gold | Aromatic nitriles | Water | Recyclable heterogeneous catalyst | High | numberanalytics.com |

Spectroscopic and Structural Characterization of 2,3 Dihydro 1h Indene 4 Carboxamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, and chemical environment of molecules.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In the ¹H NMR spectrum of 2,3-dihydro-1H-indene-4-carboxamide, distinct signals are expected for the aromatic protons, the aliphatic protons of the five-membered ring, and the amide protons.

The aromatic region would typically display signals for the three protons on the benzene (B151609) ring. Their specific chemical shifts and splitting patterns (multiplicity) are influenced by their position relative to the carboxamide group and the fused aliphatic ring. The protons on the saturated five-membered ring (at positions 1, 2, and 3) would appear in the aliphatic region of the spectrum, generally as multiplets due to coupling with each other. The two protons of the amide group (-CONH₂) may appear as one or two broad singlets, and their chemical shift can be variable depending on the solvent and concentration. libretexts.org

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | ~7.0 - 7.8 | m |

| Aliphatic CH₂ (C1, C3) | ~2.8 - 3.2 | t |

| Aliphatic CH₂ (C2) | ~2.0 - 2.4 | p |

| Amide NH₂ | ~5.5 - 8.0 | br s |

Note: Predicted values are estimates. Actual values can vary based on solvent and experimental conditions. (t = triplet, p = pentet, m = multiplet, br s = broad singlet)

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal.

The spectrum would show a signal for the carbonyl carbon of the amide group in the downfield region (~165-175 ppm). The aromatic carbons would appear between ~120-150 ppm, with quaternary carbons (those not bonded to hydrogen) often showing different intensities. The aliphatic carbons of the indane structure would be found in the upfield region of the spectrum (~20-40 ppm). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. uvic.ca

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | ~170 |

| Aromatic Quaternary C | ~140 - 145 |

| Aromatic CH | ~120 - 130 |

| Aliphatic CH₂ (C1, C3) | ~30 - 35 |

| Aliphatic CH₂ (C2) | ~25 |

Note: Predicted values are estimates. Actual values can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and establishing the complete molecular structure. youtube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. This would be instrumental in tracing the connectivity of the protons within the five-membered ring and identifying adjacent protons on the aromatic ring. uvic.canih.gov

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum. uvic.canih.gov

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and can also provide structural information through fragmentation analysis. visionpublisher.info

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass. rsc.org This precision allows for the determination of the elemental formula of the molecular ion, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₁₀H₁₁NO), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass to the calculated theoretical mass (161.08406 Da). nih.gov

Table 3: HRMS Data for this compound

| Formula | Species | Calculated Mass (m/z) |

|---|---|---|

| C₁₀H₁₁NO | [M+H]⁺ | 162.09134 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ub.eduresearchgate.net A sample is first vaporized and separated into its components in the GC column based on volatility and interaction with the column's stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. visionpublisher.info

The resulting mass spectrum for each component serves as a chemical fingerprint. For this compound, GC-MS analysis would provide a retention time (the time it takes to travel through the column) and a mass spectrum. The fragmentation pattern observed in the mass spectrum, which results from the breakdown of the molecular ion, can offer valuable clues about the molecule's structure. This data is often compared against spectral libraries for identification. ub.edu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a standard analytical technique used to identify functional groups within a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its primary amide and aromatic functionalities.

While general patents concerning substituted dihydroindene-4-carboxamides mention the use of IR spectroscopy to monitor the progress of chemical reactions, specific spectral data, including peak frequencies and intensities for the isolated title compound, are not provided in the reviewed literature. google.com

Vibrational Mode Assignments

A detailed assignment of vibrational modes requires an experimental IR spectrum correlated with theoretical calculations (e.g., Density Functional Theory). As no public IR spectrum for this compound is available, a table of its specific vibrational mode assignments cannot be compiled.

However, a hypothetical spectrum would include:

N-H stretching vibrations for the primary amide group (-CONH₂) typically appearing as two bands in the region of 3400-3100 cm⁻¹.

C=O stretching (Amide I band) , a strong absorption usually found between 1680-1630 cm⁻¹.

N-H bending (Amide II band) , located around 1640-1550 cm⁻¹.

Aromatic C-H stretching vibrations appearing just above 3000 cm⁻¹.

Aliphatic C-H stretching from the dihydro-indene ring structure, appearing just below 3000 cm⁻¹.

C=C stretching within the aromatic ring, typically in the 1600-1450 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The benzene ring fused to the dihydro-indene core, along with the carboxamide group, constitutes a chromophore that would absorb UV light. No specific UV-Vis absorption spectra, including wavelengths of maximum absorption (λmax), have been published for this compound in the surveyed scientific literature.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for the unsubstituted this compound is publicly available, the crystal form of a substituted derivative has been characterized using powder X-ray diffraction (PXRD). google.com A patent for crystalline forms of substituted dihydroindene-4-carboxamide compounds describes the analytical method used for characterization. google.com The general parameters for the PXRD experiment are detailed below.

Table 1: General PXRD Instrumental Parameters for the Analysis of a Substituted Dihydroindene-4-carboxamide Derivative google.com

| Parameter | Value |

|---|---|

| Diffractometer | Stoe Stadi P |

| Detector | Mythen1K |

| Radiation Source | Cu-Kα1 |

| Tube Voltage | 40 kV |

| Tube Current | 40 mA |

| Monochromator | Curved Ge |

| Scan Range (2θ) | 1.5° - 50.5° |

| Step Size (2θ) | 0.02° |

| Step Time | 12 s |

Note: The data in Table 1 describes the experimental setup for analyzing a derivative and not this compound itself.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for assigning the absolute stereochemistry of chiral molecules. This compound is not chiral. However, derivatives can be chiral if a substituent at the C1 position creates a stereocenter.

Research has focused on the stereoselective synthesis of such derivatives, for example, (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, which is a key intermediate for certain pharmaceutical compounds. ajpamc.com The development of processes to obtain specific enantiomers with high purity implies that chiroptical methods would be necessary for their stereochemical confirmation. ajpamc.com Despite this, specific CD or ORD spectral data for chiral derivatives of this compound are not available in the public literature reviewed.

Chemical Reactivity and Transformation Studies of 2,3 Dihydro 1h Indene 4 Carboxamide

Reactivity of the Carboxamide Group

The carboxamide group, a common functional group in organic molecules, exhibits a range of chemical transformations, although it is generally less reactive than other carboxylic acid derivatives. Its reactivity is influenced by the electronic nature of the attached aromatic ring.

Hydrolysis Reactions

The hydrolysis of the carboxamide group in 2,3-dihydro-1H-indene-4-carboxamide to the corresponding carboxylic acid, 2,3-dihydro-1H-indene-4-carboxylic acid, can be achieved under either acidic or basic conditions, typically requiring elevated temperatures. nih.gov

Under acidic catalysis, using strong acids such as sulfuric acid or hydrochloric acid, the carbonyl oxygen of the amide is protonated. This enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by a water molecule. Subsequent steps lead to the elimination of an ammonium (B1175870) salt and the formation of the carboxylic acid.

In a basic medium, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of ammonia (B1221849) is then promoted, yielding the carboxylate salt of 2,3-dihydro-1H-indene-4-carboxylic acid.

| Reaction Conditions | Typical Reagents | Expected Product |

|---|---|---|

| Acidic | Aqueous H₂SO₄ or HCl, Heat | 2,3-dihydro-1H-indene-4-carboxylic acid |

| Basic | Aqueous NaOH or KOH, Heat | Sodium or Potassium 2,3-dihydro-1H-indene-4-carboxylate |

Amidation Reactions

Direct transamidation of this compound to form a different amide is generally an inefficient process. A more practical approach involves a two-step sequence: hydrolysis of the starting amide to 2,3-dihydro-1H-indene-4-carboxylic acid, followed by a coupling reaction with a desired amine using standard peptide coupling agents.

Emerging synthetic methods, such as photochemical amidation, offer a more direct route for the formation of amide bonds from carboxylic acids and amines and could potentially be adapted for the transformation of this compound. lumenlearning.com

Reduction Reactions

The reduction of the carboxamide group offers a pathway to either amines or alcohols, with the outcome being dependent on the choice of reducing agent.

The use of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) is a well-established method for the conversion of amides to amines. nih.govresearchgate.net This reaction proceeds via a tetrahedral intermediate and the subsequent formation of an iminium ion, which is then reduced to the corresponding amine. nih.gov Consequently, the reduction of this compound with LiAlH₄ is anticipated to produce (2,3-dihydro-1H-inden-4-yl)methanamine.

Conversely, specific reagents have been developed for the selective reduction of amides to alcohols. For example, samarium(II) iodide (SmI₂) in the presence of an amine and water, or a combination of sodium hydride and zinc iodide, can effect the conversion of carboxamides to their corresponding alcohols. researchgate.netmasterorganicchemistry.com

| Reducing Agent/System | Expected Major Product | Reference(s) |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | (2,3-dihydro-1H-inden-4-yl)methanamine | nih.govresearchgate.net |

| Samarium(II) iodide/Amine/Water | (2,3-dihydro-1H-inden-4-yl)methanol | masterorganicchemistry.com |

| Sodium hydride/Zinc iodide | (2,3-dihydro-1H-inden-4-yl)methanol | researchgate.net |

Reactivity of the Dihydroindene Ring System

The aromatic ring of the dihydroindene moiety is susceptible to electrophilic aromatic substitution (EAS), a class of reactions that allows for the introduction of various functional groups onto the ring.

Electrophilic Aromatic Substitution (EAS)

The regioselectivity of electrophilic attack on the benzene (B151609) ring of this compound is governed by the directing effects of the existing substituents: the carboxamide group and the fused aliphatic ring.

The carboxamide group is an electron-withdrawing group and, as such, is deactivating and directs incoming electrophiles to the meta positions. In contrast, the fused five-membered ring acts as an alkyl substituent, which is an activating group and directs electrophiles to the ortho and para positions.

When both activating and deactivating groups are present, the activating group generally exerts the dominant directing influence. nih.gov In this case, the fused aliphatic ring is expected to direct substitution primarily to positions 5 (para) and 7 (ortho). The deactivating carboxamide group at position 4 will concurrently direct to position 6 (meta). Considering the combined influence, electrophilic substitution is most likely to occur at position 7, which is ortho to the activating group and meta to the deactivating group, and to a lesser extent at position 5. Steric hindrance may also play a role in determining the final product distribution.

Key electrophilic aromatic substitution reactions include:

Nitration: The introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids. nih.gov

Halogenation: The incorporation of a halogen (e.g., bromine, chlorine) using the elemental halogen and a Lewis acid catalyst. dalalinstitute.com

Friedel-Crafts Reactions: The attachment of an alkyl or acyl group using an alkyl halide or acyl halide, respectively, in the presence of a Lewis acid catalyst. acs.orgegpat.com

| Reaction | Typical Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 7-Nitro-2,3-dihydro-1H-indene-4-carboxamide |

| Bromination | Br₂, FeBr₃ | 7-Bromo-2,3-dihydro-1H-indene-4-carboxamide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 7-Acyl-2,3-dihydro-1H-indene-4-carboxamide |

It is crucial to emphasize that the outcomes presented in this table are based on established principles of electrophilic aromatic substitution and that the precise product distribution would require experimental verification.

Oxidation Reactions

The this compound molecule presents several sites susceptible to oxidation. The primary locations for oxidation are the benzylic carbons of the cyclopentane (B165970) ring (C1 and C3) and potentially the aromatic ring itself under more forceful conditions.

Oxidation of the Cyclopentane Ring: The methylene (B1212753) groups at the C1 and C3 positions are benzylic and are therefore activated towards oxidation. Mild oxidizing agents can be expected to introduce a hydroxyl group or a ketone at these positions. For instance, in the synthesis of related compounds, derivatives of 2,3-dihydro-1H-indene have been shown to undergo oxidation. While direct experimental data for the parent carboxamide is scarce, the synthesis of N-methoxy-N-methyl-2,3-dihydro-1H-indene-4-carboxamide from 2,3-dihydro-1H-indene-4-carboxylic acid has been reported, indicating the stability of the indane core under certain reaction conditions. nih.govepo.orgresearchgate.net

A potential, albeit aggressive, oxidation could lead to the cleavage of the cyclopentane ring. However, such transformations would require harsh reagents and conditions.

Oxidation of the Aromatic Ring: The aromatic ring is generally resistant to oxidation due to its inherent stability. However, under vigorous conditions with powerful oxidizing agents, degradation of the aromatic system could occur.

Reduction of the Aromatic Ring

Reduction of the benzene ring of this compound would eliminate its aromaticity, yielding a bicyclic aliphatic structure. The primary methods for such a transformation are catalytic hydrogenation and dissolving metal reductions, such as the Birch reduction.

Catalytic Hydrogenation: This method typically requires high pressures and temperatures in the presence of a metal catalyst (e.g., platinum, palladium, or rhodium). The carboxamide group would likely remain intact under these conditions, leading to the formation of octahydro-1H-indene-4-carboxamide. The specific stereochemistry of the resulting saturated bicyclic system would depend on the catalyst and reaction conditions employed.

Birch Reduction: This reaction involves the use of an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source. The Birch reduction of a substituted benzene ring typically yields a non-conjugated diene. For this compound, this would result in a diene system within the six-membered ring. The regioselectivity of the reduction would be influenced by the electronic nature of the carboxamide and the fused cyclopentane ring.

Reactions at the Cyclopentane Ring (C2, C3)

The cyclopentane ring offers sites for various chemical transformations, particularly at the C2 and C3 positions.

Stereoselective Transformations at C2 or C3

Introducing substituents at the C2 or C3 positions can lead to the formation of new stereocenters. Achieving stereoselectivity in these transformations is a key challenge in synthetic organic chemistry.

For derivatives of 2,3-dihydro-1H-indene, stereoselective synthesis has been a focus, particularly in the context of pharmaceutical applications. For example, patent literature describes methods for preparing optically active forms of substituted dihydroindene-4-carboxamide derivatives through stereoselective synthesis or resolution of racemic mixtures. google.com These approaches often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions. While specific examples for the parent this compound are not detailed, the principles would apply. For instance, asymmetric hydrogenation of a double bond introduced into the cyclopentane ring or stereoselective alkylation at C2 could be envisioned.

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity: In reactions involving multiple potential sites, regioselectivity refers to the preference for reaction at one site over another. For this compound, electrophilic aromatic substitution would be directed by the existing substituents. The carboxamide group is a deactivating, meta-directing group, while the alkyl portion (the fused cyclopentane ring) is an activating, ortho-, para-directing group. The outcome of such a reaction would depend on the interplay of these directing effects and the reaction conditions.

Stereoselectivity: Many potential reactions on the this compound scaffold can generate stereoisomers. As mentioned, transformations at the cyclopentane ring can create new chiral centers. The relative orientation of substituents (syn or anti) would be a critical aspect of the reaction's stereoselectivity. For instance, in a catalytic hydrogenation of an unsaturated precursor to this compound, the hydrogen atoms typically add to the same face of the double bond, resulting in a syn-addition. youtube.com The facial selectivity (i.e., which face of the molecule the reagent attacks) would be influenced by the existing stereochemistry and steric hindrance within the molecule.

Computational Chemistry and Theoretical Investigations of 2,3 Dihydro 1h Indene 4 Carboxamide

Molecular Dynamics Simulations:

Conformational Analysis:Molecular dynamics simulations would be used to explore the different spatial arrangements (conformations) the molecule can adopt over time due to the rotation of its single bonds. This analysis is vital for understanding its flexibility and how it might interact with biological targets.nih.govnih.gov

Without dedicated research on 2,3-dihydro-1H-indene-4-carboxamide , no specific data for bond lengths, orbital energies, electrostatic potential values, or conformational dynamics can be reported. The generation of scientifically accurate data tables and detailed research findings as requested is therefore not possible. Further experimental or computational research is required to elucidate the specific properties of this compound.

Solvent Effects on Molecular Behavior

The biological and chemical activity of a molecule is profoundly influenced by its solvent environment. Computational chemistry offers methods to model these interactions, which can be broadly categorized into implicit and explicit solvent models. wikipedia.orgfiveable.me

Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with uniform properties like the dielectric constant. wikipedia.org This approach is computationally efficient and provides a good approximation of the solvent's bulk effects on the solute's conformation and electronic properties. numberanalytics.com Popular implicit solvent models include the Polarizable Continuum Model (PCM), the Solvation Model based on Density (SMD), and the Conductor-like Screening Model for Real Solvents (COSMO-RS). numberanalytics.com Studies on various organic molecules have shown that these models can effectively predict solvation free energies and the influence of solvent polarity on molecular properties such as bond lengths, angles, and vibrational spectra. acs.orgprimescholars.com For a molecule like this compound, an implicit solvent model could be used to understand how its solubility and conformational stability change in different biological compartments, such as the aqueous environment of the cytoplasm versus the lipid environment of a cell membrane. rsc.org

Explicit Solvent Models: In contrast, explicit solvent models treat each solvent molecule individually. fiveable.me This provides a more detailed and accurate picture of solute-solvent interactions, including specific hydrogen bonds and local solvent structuring. wikipedia.org However, this level of detail comes at a significantly higher computational cost. fiveable.me Molecular dynamics (MD) simulations with explicit water molecules, for instance, can track the dynamic changes in the hydration shell around a solute, which is crucial for understanding its behavior in an aqueous environment. acs.org For this compound, an explicit model could reveal specific hydrogen bonding patterns between the carboxamide group and surrounding water molecules, which would be critical for its solubility and interaction with biological targets.

Hybrid models that combine a few explicit solvent molecules in the immediate vicinity of the solute with an implicit model for the bulk solvent offer a compromise between accuracy and computational expense. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This allows for the prediction of the activity of new, unsynthesized compounds.

2D-QSAR models correlate biological activity with 2D molecular descriptors such as physicochemical properties (e.g., logP, molar refractivity) and topological indices. These models are computationally less demanding and are useful for initial screening and understanding general trends.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of structure-activity relationships. nih.gov These methods calculate steric and electrostatic fields around a set of aligned molecules and correlate these fields with their biological activities. The results are often visualized as contour maps, indicating regions where modifications to the molecular structure would likely increase or decrease activity.

For instance, a 3D-QSAR study on a series of 2-substituted 1-indanone (B140024) derivatives as acetylcholinesterase inhibitors revealed that bulky, hydrophobic groups with a high partial positive charge could enhance binding affinity. nih.gov A similar approach applied to this compound and its analogues could identify key structural features of the indane ring and the carboxamide group that are crucial for a specific biological activity. A hypothetical 3D-QSAR study on a series of indane carboxamide derivatives might yield a model with strong predictive power, as indicated by statistical parameters like a high cross-validated coefficient (q²) and non-cross-validated coefficient (r²). nih.govrsc.org

Table 1: Illustrative 3D-QSAR Model Statistics for a Hypothetical Series of Indane Carboxamide Derivatives

| Parameter | CoMFA | CoMSIA |

| q² | 0.75 | 0.71 |

| r² | 0.96 | 0.93 |

| Standard Error of Estimate | 0.21 | 0.25 |

| F-statistic | 150.4 | 120.8 |

This table is for illustrative purposes and does not represent actual experimental data.

Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary for its biological activity. nih.gov These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. nih.gov A pharmacophore model can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of active molecules (ligand-based). mdpi.com

For this compound, a pharmacophore model could be developed to screen large chemical databases for other compounds that share the same essential features and are therefore likely to have similar biological activity. nih.gov For example, a pharmacophore model for a series of kinase inhibitors containing a carboxamide moiety might include a hydrogen bond acceptor feature for the carbonyl oxygen, a hydrogen bond donor for the amide nitrogen, and a hydrophobic feature corresponding to the indane ring system. wjgnet.com

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com It is a powerful tool for understanding ligand-protein interactions and for virtual screening of compound libraries.

Docking simulations can provide detailed insights into the specific interactions between a ligand and the amino acid residues in the active site of a protein. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For this compound, the carboxamide group would be expected to form hydrogen bonds with polar residues in a binding pocket, while the bicyclic indane core would likely engage in hydrophobic interactions.

For example, in a study of isoxazole-carboxamide derivatives as COX inhibitors, docking revealed that specific substitutions on the phenyl ring influenced the orientation of the isoxazole (B147169) ring within the binding pocket, leading to differential interactions with key residues. royalsocietypublishing.org A similar analysis for this compound could elucidate its binding mode to a target protein and guide the design of more potent analogues.

Table 2: Hypothetical Ligand-Protein Interactions for this compound in a Target Binding Site

| Interacting Residue | Interaction Type | Part of Ligand Involved |

| Serine | Hydrogen Bond | Carboxamide Oxygen |

| Aspartate | Hydrogen Bond | Carboxamide Nitrogen |

| Leucine | Hydrophobic | Indane Ring |

| Phenylalanine | Pi-Pi Stacking | Indane Aromatic Ring |

This table is for illustrative purposes and does not represent actual experimental data.

Docking programs use scoring functions to estimate the binding affinity between a ligand and a protein, often expressed as a docking score or a predicted binding energy (e.g., in kcal/mol). mdpi.com While these scores are useful for ranking potential ligands, more accurate methods for predicting binding affinity, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP), are often employed. nih.govmdpi.com These methods account for solvent effects and protein flexibility, providing a more quantitative prediction of binding free energy. royalsocietypublishing.orgnih.gov

The predicted binding affinity can be correlated with experimentally determined values, such as the half-maximal inhibitory concentration (IC50), to validate the computational model. royalsocietypublishing.org For a series of novel compounds, these predictions can help prioritize which ones to synthesize and test experimentally.

Table 3: Illustrative Docking Scores and Predicted Binding Affinities for a Hypothetical Series of Indane Carboxamide Derivatives

| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Experimental IC50 (nM) |

| Derivative 1 | -8.5 | -10.2 | 50 |

| Derivative 2 | -7.9 | -9.5 | 120 |

| Derivative 3 | -9.2 | -11.1 | 25 |

| Derivative 4 | -7.1 | -8.8 | 250 |

This table is for illustrative purposes and does not represent actual experimental data.

Biological Activity and Mechanistic Investigations of 2,3 Dihydro 1h Indene 4 Carboxamide and Its Analogues

Receptor Binding and Enzyme Inhibition Studies

Discoidin Domain Receptor 1 (DDR1) Inhibition

Discoidin domain receptors (DDRs) are a unique class of receptor tyrosine kinases (RTKs) that are activated by collagen. nih.gov DDR1 is primarily found in epithelial cells, and its dysregulation is implicated in various human cancers, including pancreatic cancer, by promoting processes like the epithelial-mesenchymal transition (EMT). nih.govnih.gov Analogues of 2,3-dihydro-1H-indene carboxamide have been designed as potent and selective DDR1 inhibitors.

A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives were synthesized and evaluated for their ability to inhibit DDR1 kinase activity. nih.govyu.edu.jo In vitro kinase assays demonstrated that these compounds can potently suppress DDR1. For instance, compound 7c , the R-isomer, showed a half-maximal inhibitory concentration (IC₅₀) of 5.6 nM against DDR1. nih.gov Its corresponding S-isomer, 7d , was significantly less potent with an IC₅₀ of 42.5 nM. nih.gov

Another notable compound, 7f , displayed a strong binding affinity to DDR1 with a dissociation constant (Kd) of 5.9 nM and inhibited its kinase activity with an IC₅₀ of 14.9 nM. nih.govnih.govrsc.orgmdpi.com This compound was found to be highly selective, showing significantly less potency against a large panel of 403 other non-mutated kinases. nih.govnih.gov Compound 7c also exhibited inhibitory activity against the related DDR2 with an IC₅₀ value of 21.5 nM but was largely inactive against Trk kinases, highlighting its selectivity. nih.gov

Interactive Data Table: DDR1 Inhibition by 2-amino-2,3-dihydro-1H-indene-5-carboxamide Analogues

| Compound | Stereochemistry | DDR1 IC₅₀ (nM) | DDR2 IC₅₀ (nM) | DDR1 Kd (nM) |

| 7c | R-isomer | 5.6 | 21.5 | Not Reported |

| 7d | S-isomer | 42.5 | Not Reported | Not Reported |

| 7f | Not Specified | 14.9 | Not Reported | 5.9 |

The structure-activity relationship (SAR) of these indene-based DDR1 inhibitors reveals critical insights into their binding mechanism. The stereochemistry at the 2-position of the indene (B144670) ring is crucial for potent inhibition. The R-isomer (7c ) is substantially more active than the S-isomer (7d ), a difference attributed to its ability to form a more favorable hydrogen bond with the gatekeeper residue, Thr701, in the ATP binding pocket of DDR1. nih.gov

X-ray crystallography of compound 7c complexed with DDR1 confirmed that it binds in a typical type II fashion within the ATP pocket. nih.gov Key interactions include a hydrogen bond between the pyrimidine (B1678525) nitrogen of the inhibitor and the hinge residue Met704, and another hydrogen bond between the amino group at the 2-position of the indene core and the aforementioned gatekeeper Thr701. nih.gov Further structural modifications showed that introducing a methyl group at the R₃-position led to a 129-fold loss in potency, likely due to steric hindrance that interferes with these essential hydrogen bond formations. nih.gov

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonism

The calcitonin gene-related peptide (CGRP) is a neuropeptide deeply involved in the pathophysiology of migraine. It is released from trigeminal neurons, leading to vasodilation and pain signaling. Consequently, antagonists of the CGRP receptor, known as "gepants," have been developed as a specific treatment for migraine.

While 2,3-dihydro-1H-indene-4-carboxamide itself is not a primary example, a key analogue in the development of CGRP antagonists is Telcagepant (MK-0974) . Telcagepant is chemically identified as N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide. This molecule was optimized from an earlier lead structure and incorporates an azabenzimidazolone group, which provided stability and potent CGRP receptor antagonism. The development of Telcagepant and other gepants demonstrated that small-molecule CGRP receptor antagonists can be highly effective for the acute treatment of migraine.

Inhibitor of Apoptosis Protein (IAP) Inhibition

Inhibitor of Apoptosis (IAP) proteins are a family of endogenous regulators that can block programmed cell death (apoptosis) by directly inhibiting caspases, the key proteases in the apoptotic cascade. Overexpression of IAPs is a common strategy used by cancer cells to evade apoptosis. Therapeutic agents that inhibit IAPs, often designed as Smac/DIABLO mimetics, work by binding to the BIR domains of IAPs, thereby preventing them from neutralizing caspases and thus promoting cancer cell death.

Based on a review of the available scientific literature, there is no direct evidence linking this compound or its close analogues to significant inhibitory activity against the Inhibitor of Apoptosis Protein (IAP) family. While various carboxamide-containing heterocyclic compounds have been investigated as anti-cancer agents, specific research detailing the evaluation of this indene carboxamide scaffold as an IAP inhibitor is not prominent.

Cholinesterase Inhibition for Neurodegenerative Diseases

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary therapeutic strategy for managing the symptoms of neurodegenerative conditions like Alzheimer's disease. Recently, the indene scaffold has been utilized to create multifunctional molecules targeting factors involved in Alzheimer's pathology.

Analogues such as 2,3-dihydro-1H-inden-1-ones have been designed as dual inhibitors of both AChE and phosphodiesterase 4 (PDE4). One such compound, 12C , which features a 2-(piperidin-1-yl)ethoxy group on the indanone ring, demonstrated potent inhibitory activity against AChE with an IC₅₀ value of 0.28 μM.

In a separate study, a series of 5,6-dimethoxy-1H-indene-2-carboxamides were synthesized and evaluated for their potential to treat Alzheimer's disease. The results showed that these compounds were more effective against BuChE than AChE. Compounds 20 and 21 were the most potent BuChE inhibitors in the series, with IC₅₀ values of 1.08 μM and 1.09 μM, respectively. Kinetic studies revealed that the most potent of these, compound 20 , acts as a noncompetitive inhibitor of BuChE.

Interactive Data Table: Cholinesterase Inhibition by Indene Analogues

| Compound | Scaffold | Target Enzyme | IC₅₀ (μM) |

| 12C | 2,3-dihydro-1H-inden-1-one | AChE | 0.28 |

| 20 | 1H-indene-2-carboxamide | BuChE | 1.08 |

| 21 | 1H-indene-2-carboxamide | BuChE | 1.09 |

Succinate (B1194679) Dehydrogenase Inhibition

Carboxamide derivatives, including those with an indane-like structure, are a significant and rapidly expanding class of fungicides that target the succinate dehydrogenase (SDH) enzyme. uga.edu This enzyme, also known as complex II in the mitochondrial respiratory chain, plays a crucial role in fungal respiration by oxidizing succinate to fumarate. uga.edunih.gov Inhibition of SDH disrupts the fungal cell's ability to produce energy, ultimately leading to its death. uga.edu

The general structure of these inhibitors often features an amide bond, with a heterocyclic fragment attached to the carbonyl group and a hydrophobic group linked to the nitrogen atom. nih.gov The Fungicide Resistance Action Committee (FRAC) has classified these compounds under the SDHI (Succinate Dehydrogenase Inhibitors) group. uga.edufrac.info

While the first-generation carboxamides had a limited spectrum of activity, newer derivatives have demonstrated broad-spectrum efficacy against a wide range of fungal pathogens. uga.edu However, the extensive use of SDHI fungicides has led to the emergence of resistance in some fungal species, primarily due to mutations in the sdh gene, which encodes the target enzyme. uga.edufrac.info

Research into novel SDHI fungicides continues, with a focus on designing compounds that can overcome existing resistance mechanisms. nih.govresearchgate.net For instance, some studies have explored replacing the pyrazole (B372694) group found in many commercial SDHIs with other aryl groups to discover alternative and effective fungicides. researchgate.net Molecular docking studies have been instrumental in understanding the binding interactions between these inhibitors and the SDH enzyme, revealing key interactions such as hydrogen bonds and π–π stacking with specific amino acid residues like tryptophan and tyrosine within the binding site. nih.gov

Cellular Pathway Modulation

Apoptosis Induction and Cell Cycle Modulation in Cancer Cells

Certain analogues of 2,3-dihydro-1H-indene have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. nih.gov By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest, typically at the G2/M phase, and the subsequent induction of apoptosis in cancer cells. nih.gov

One notable analogue, compound 12d (a dihydro-1H-indene derivative with a 4-hydroxy-3-methoxyphenyl B ring), has demonstrated significant antiproliferative activity against various cancer cell lines. nih.gov Mechanistic studies revealed that this compound downregulates the mitochondrial membrane potential and induces the generation of reactive oxygen species (ROS), both of which are hallmark events in the early stages of apoptosis. nih.gov The depolarization of the mitochondrial membrane, triggered by ROS, is a key step in initiating the apoptotic cascade. nih.gov

The induction of apoptosis by carboxamide analogues often involves the activation of a cascade of enzymes known as caspases. researchgate.net Caspases are a family of proteases that play a central role in the execution of programmed cell death. nih.gov They exist as inactive procaspases and are activated through a proteolytic cascade. nih.gov

Initiator caspases, such as caspase-8 and caspase-9, are activated by specific cellular signals. nih.gov Once activated, they cleave and activate executioner caspases, including caspase-3, which then go on to dismantle the cell by cleaving various cellular proteins. nih.gov

Studies on carboxamide analogues have demonstrated their ability to activate this caspase cascade. For example, the novel carboxamide analogue ITR-284 was found to induce apoptosis in human hepatocellular and colorectal cancer cells through the activation of caspase-3, -8, and -9. researchgate.net The use of specific caspase inhibitors significantly reduced the growth inhibition triggered by ITR-284, confirming the central role of caspase activation in its apoptotic mechanism. researchgate.net

Inhibitor of Apoptosis Proteins (IAPs) are endogenous proteins that can block apoptosis by binding to and inhibiting caspases. nih.gov XIAP, a well-studied IAP, directly inhibits caspase-3, -7, and -9. nih.gov Smac mimetics, which mimic the action of the endogenous protein Smac/DIABLO, can promote apoptosis by antagonizing IAPs, thereby freeing caspases to execute the apoptotic program. nih.gov The development of such mimetics, some of which are based on the 2,3-dihydro-1H-indene scaffold, represents a promising strategy for cancer therapy. nih.gov

The anticancer activity of this compound analogues has been evaluated in various cancer cell lines. For instance, a series of novel dihydro-1H-indene derivatives were tested for their antiproliferative activities against the K562 cell line, with many showing significant inhibition at a concentration of 1 µM. nih.gov

Among these, compound 12d was identified as particularly potent, exhibiting IC₅₀ values ranging from 0.028 to 0.087 µM across four different cancer cell lines. nih.gov Further studies with this compound demonstrated its ability to inhibit tubulin polymerization, induce G2/M cell cycle arrest, and promote apoptosis. nih.gov

Similarly, the carboxamide analogue ITR-284 showed selective cytotoxic effects on Hep 3B and COLO 205 cells. researchgate.net In another study, seven synthesized 2,3-dihydroquinazolin-4(1H)-one analogues, which share a similar structural motif, were evaluated against PC3 and DU145 prostate cancer cell lines. nih.gov Two of these compounds, C2 and C5 , displayed the most potent effects with IC₅₀ values below 15 µM in both cell lines. nih.gov These compounds were also found to significantly inhibit cancer cell migration, adhesion, and invasion. nih.gov

The cytotoxic activity of two synthetic cantharidin (B1668268) analogues, which also feature a core carboxamide structure, was demonstrated in several cancer cell lines, including Hep3B (hepatocellular carcinoma), MDA-MB231 (breast cancer), A549 (non-small cell lung carcinoma), and KG1a (acute myelogenous leukaemia). researchgate.net

Table 1: Antiproliferative Activity of Selected Dihydro-1H-indene and Analogue Compounds

| Compound | Cancer Cell Line(s) | Reported Activity | Reference |

| 12d | K562 and three other cancer lines | IC₅₀: 0.028–0.087 µM | nih.gov |

| ITR-284 | Hep 3B, COLO 205 | Selective cytotoxicity | researchgate.net |

| C2 | PC3, DU145 | IC₅₀ < 15 µM | nih.gov |

| C5 | PC3, DU145 | IC₅₀ < 15 µM | nih.gov |

This table is for illustrative purposes and includes data from studies on analogues of this compound.

Anti-Inflammatory Mechanisms

Certain analogues of this compound have demonstrated significant anti-inflammatory properties. The mechanisms underlying these effects often involve the modulation of key inflammatory pathways and mediators.

One important target is the stimulator of interferon genes (STING) protein, which plays a crucial role in the innate immune response. nih.gov Overactivation of the STING pathway can lead to excessive production of pro-inflammatory cytokines and contribute to autoimmune and autoinflammatory diseases. nih.gov Researchers have discovered 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives that act as STING inhibitors. nih.gov Compound 5c , for example, effectively inhibited both human and murine STING activation with IC₅₀ values of 44 and 32 nM, respectively. nih.gov This compound showed robust anti-inflammatory efficacy in animal models of systemic inflammation and cisplatin-induced acute kidney injury. nih.gov

Other indane derivatives have been shown to modulate the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov For example, the indane dimer PH46 and a related compound were found to reduce the release of nitric oxide (NO) and inhibit the 5-lipoxygenase (5-LOX) enzyme, both of which are involved in inflammatory processes. nih.gov These compounds also inhibited the production of IL-6 and TNF-α in THP-1 macrophages and IL-8 in SW480 cells. nih.gov

Similarly, a series of indole-2-carboxamide derivatives were found to effectively inhibit the lipopolysaccharide (LPS)-induced expression of TNF-α and IL-6 in RAW 264.7 macrophages. nih.gov The most promising compounds in this series also reduced LPS-induced pulmonary inflammation in mice. nih.gov

Neuroprotective Mechanisms

Analogues of this compound have also been investigated for their potential neuroprotective effects. Neuroinflammation is a key contributor to the pathogenesis of neurodegenerative diseases like Alzheimer's disease (AD).

One strategy for treating AD involves the development of multifunctional molecules that can target different aspects of the disease. Researchers have designed and synthesized novel 2,3-dihydro-1H-inden-1-ones as dual inhibitors of phosphodiesterase 4 (PDE4) and acetylcholinesterase (AChE). nih.gov Both PDE4 and AChE inhibitors have been shown to improve cognitive function. nih.gov

Among the synthesized compounds, 12C , which has a 2-(piperidin-1-yl)ethoxy group at the 6-position of the indanone ring, displayed potent inhibitory activity against both AChE and PDE4D. nih.gov This compound exhibited a neuroprotective effect comparable to the established drug donepezil (B133215). nih.gov Notably, compound 12C demonstrated more potent anti-neuroinflammatory activity than both donepezil and a combination of donepezil and a PDE4 inhibitor. nih.gov

Other neuroprotective strategies involve targeting pathways that can prevent neuronal damage and death. nih.gov For instance, carbonic anhydrase inhibitors have been shown to have therapeutic benefits against cerebral ischemia-reperfusion injury by activating the adenylyl cyclase-cyclic adenosine (B11128) monophosphate (cAMP) pathway. nih.gov This activation leads to a reduction in brain edema, oxidative stress, and pro-inflammatory cytokines. nih.gov

Antimicrobial Mechanisms

The antimicrobial potential of this compound and its analogs is an emerging area of interest. While direct studies on the parent compound are limited, research into related structures suggests plausible mechanisms of action against various pathogens. These mechanisms primarily revolve around the inhibition of essential bacterial enzymes and potential interference with the structural integrity of the microbial cell wall.

Inhibition of Bacterial Enzymes

The ability of small molecules to inhibit crucial bacterial enzymes is a well-established strategy in the development of new antimicrobial agents. For instance, derivatives of the 2,3-dihydro-1H-indene core have been investigated as inhibitors of succinate dehydrogenase (SDH). Specifically, a compound identified as 2-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)-2,3-dihydro-1H-indene-2-carboxylic acid has been synthesized and evaluated for its SDH inhibitory activity. acs.org SDH is a key enzyme in both the citric acid cycle and the electron transport chain, making it a vital target for disrupting bacterial metabolism and energy production.

While not a direct analog, the study of pyrazine (B50134) carboxamide derivatives has also shed light on potential antimicrobial activity. jocpr.comresearchgate.net These compounds have been synthesized and evaluated for their antimycobacterial and antifungal properties, suggesting that the carboxamide moiety can be a key pharmacophore in the design of enzyme inhibitors. jocpr.comresearchgate.net Similarly, novel arylcarboxamide derivatives have been designed as potential anti-tubercular agents by targeting the mycobacterial membrane protein large 3 (MmpL3), which is essential for the transport of mycolic acids, a critical component of the mycobacterial cell wall. rsc.org Other carboxamide-containing heterocyclic compounds have demonstrated inhibitory activity against enzymes like carbonic anhydrase, which is crucial for the survival of some pathogenic bacteria. nih.govresearchgate.netmdpi.com

Although direct evidence for this compound is yet to be established, the inhibitory action of its derivatives and related carboxamides on enzymes like SDH and MmpL3 provides a strong rationale for exploring its potential as a bacterial enzyme inhibitor.

Interference with Microbial Cell Wall Synthesis

The bacterial cell wall is a critical structure for maintaining cell integrity and is a primary target for many antibiotics. The synthesis of peptidoglycan, a major component of the bacterial cell wall, involves a series of enzymatic steps that can be inhibited by small molecules. For example, the enzyme MurA, which catalyzes the first committed step in peptidoglycan synthesis, has been a target for novel antibiotic discovery. nih.gov Studies on 1,2-diaryl-3-oxopyrazolidin-4-carboxamides have demonstrated their potential as MurA inhibitors, highlighting the role of the carboxamide group in interacting with this crucial enzyme. nih.gov

Furthermore, the inhibition of cell wall synthesis is the mechanism of action for well-known antibiotics like cefazedone, a cephalosporin (B10832234) that contains a thiadiazole ring. nih.gov This underscores the potential for heterocyclic carboxamides to interfere with this vital bacterial process. While direct studies on the effect of this compound on microbial cell wall synthesis have not been reported, the established activity of other carboxamide derivatives against key enzymes in this pathway suggests it as a plausible and promising area for future investigation. The structural similarities and the known importance of the carboxamide moiety in binding to the active sites of cell wall synthesis enzymes make this a compelling hypothesis for the potential antimicrobial action of this compound and its analogs.

Inhibition of Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a cellular process where epithelial cells lose their characteristic polarity and adhesion, acquiring a migratory and invasive mesenchymal phenotype. This transition is a hallmark of cancer progression and metastasis, making its inhibition a key therapeutic strategy. While direct evidence for the inhibition of EMT by this compound is not yet available in the literature, the broader class of carboxamide-containing compounds has shown promise in this area. For instance, certain carboxamide derivatives have been investigated for their ability to modulate signaling pathways that are critical for the induction of EMT.

The anticancer potential of various carboxamide derivatives has been explored, with studies focusing on their cytotoxic and antiproliferative effects against various cancer cell lines. nih.govnih.govmdpi.com For example, N-substituted 1H-indole-2-carboxamides have been evaluated for their anticancer activity, with some compounds showing notable cytotoxicity and selectivity against cancer cells. nih.govnih.gov The mechanism of action for some of these compounds involves the inhibition of key cancer-related targets such as topoisomerase, PI3Kα, and EGFR, all of which are implicated in the regulation of EMT. nih.govnih.gov

Further research into the specific effects of this compound and its analogs on EMT-related markers and signaling pathways is warranted to determine their potential as anti-metastatic agents.

Beta-Amyloid Self-Aggregation Inhibition

The aggregation of beta-amyloid (Aβ) peptides into oligomers and fibrils is a central pathological hallmark of Alzheimer's disease. The inhibition of this aggregation process is a major therapeutic strategy for the development of new treatments for this neurodegenerative disorder. Research has shown that certain indanone and indene derivatives have the potential to inhibit Aβ aggregation. nih.gov

A study focused on a series of 5,6-dimethoxy-1H-indene-2-carboxamides revealed their potential as multi-targeted agents for Alzheimer's disease. nih.gov Several compounds in this series demonstrated remarkable inhibition of Aβ1-42 aggregation. nih.gov This indicates that the indene carboxamide scaffold can effectively interfere with the self-assembly of Aβ peptides.

The following table summarizes the Aβ1-42 aggregation inhibition data for selected 1H-indene-2-carboxamide analogs:

| Compound | Inhibition of Aβ1-42 Aggregation (%) |

| 16 | Remarkable |

| 20 | Remarkable |

| 21 | Remarkable |

| 22 | Remarkable |

| Data from a study on 5,6-dimethoxy-1H-indene-2-carboxamides. nih.gov |

These findings suggest that the this compound scaffold is a promising starting point for the design of new Aβ aggregation inhibitors. Further investigation into the specific interactions between these compounds and the Aβ peptide could lead to the development of more potent and selective therapeutic agents for Alzheimer's disease.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological efficacy of a lead compound by identifying the key structural features required for its activity. For this compound and its analogs, SAR studies help in understanding how different substituents on the indene ring and modifications of the carboxamide group influence their antimicrobial and other biological activities.

Impact of Substituent Patterns on Bioactivity